![molecular formula C15H17ClN4O B6429801 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2640960-75-2](/img/structure/B6429801.png)
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a basic aromatic ring that consists of two nitrogen atoms. It’s often found in many bioactive compounds. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized through various methods such as N-alkylation . This involves reacting a starting molecule with an alkylating agent to introduce a new alkyl group .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperazine rings, for example, can undergo reactions such as acylation, alkylation, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a piperazine ring could impact its solubility and stability .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The compound is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses . It’s also used in the synthesis of pharmaceutical secondary standards .
Modulation of Pharmacokinetic Properties
Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This makes it a valuable component in the design of new pharmaceuticals .
Disease Treatment
The piperazine ring in the compound is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Neurological Disorders
The compound could potentially be used in treatments for Parkinson’s and Alzheimer’s disease . This is due to the presence of the piperazine ring, which is a common component in potential treatments for these diseases .
Antibacterial Activity
Some derivatives of the compound have exhibited good antibacterial activity . This suggests potential applications in the development of new antibacterial drugs .
Inhibitor Activity
A series of novel 2,4-diaminoquinazoline derivatives, similar to the compound , have been designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors . All compounds showed significant inhibitory activity against PAK4 .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact withEstrogen receptor beta and D4 dopamine receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and reproductive functions.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptors and modulate their activity . This interaction could lead to changes in cellular signaling pathways, resulting in various physiological effects.
Biochemical Pathways
Given its potential interaction with estrogen and dopamine receptors, it may influence pathways related to mood regulation, cognition, and reproductive functions .
Result of Action
Based on its potential interaction with estrogen and dopamine receptors, it may influence cellular signaling and result in various physiological effects .
Propiedades
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-15-10-14(17-11-18-15)20-8-6-19(7-9-20)13-5-3-2-4-12(13)16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTQGQXWYJAKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6429740.png)
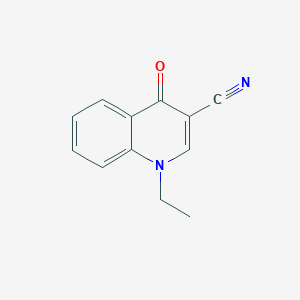
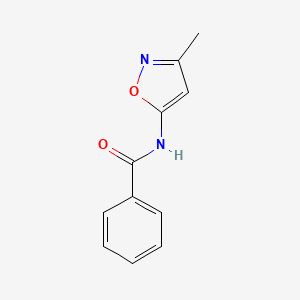
![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)
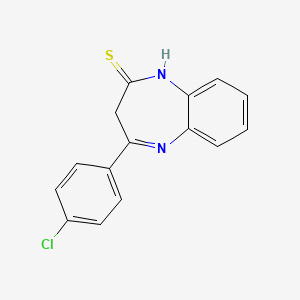
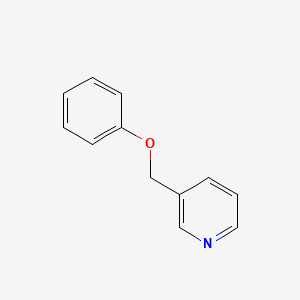
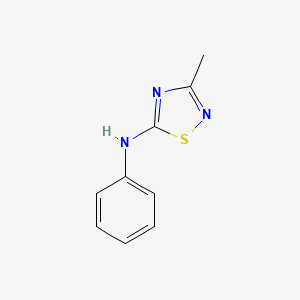
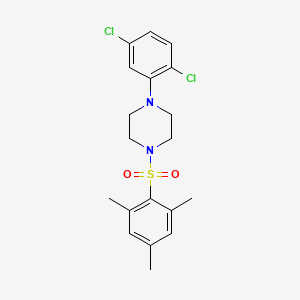
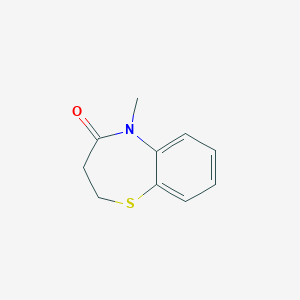
![9-chloro-6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B6429806.png)
![N-{3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6429817.png)
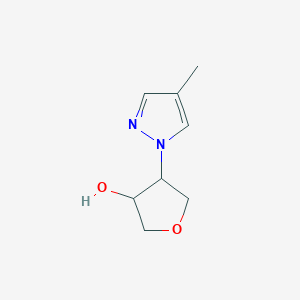
![(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B6429828.png)